molecular formula C8H8N2O3 B1504105 Methyl 6-carbamoylpicolinate CAS No. 108129-47-1

Methyl 6-carbamoylpicolinate

Cat. No. B1504105
CAS RN: 108129-47-1
M. Wt: 180.16 g/mol
InChI Key: HSIMZVAOBIGDIM-UHFFFAOYSA-N
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Description

Methyl 6-carbamoylpicolinate is a chemical compound with the molecular formula C8H8N2O3 . It is primarily used for research and development .

Scientific Research Applications

Computational Studies on Oximes

  • Methyl 6-carbamoylpicolinate derivatives, such as HI-6 and HS-6, have been studied computationally for their role in reactivating acetylcholinesterase (AChE) inhibited by nerve agents. These studies involve molecular docking and dynamics to understand the binding modes on human AChE (Cuya et al., 2018).

Antileukemic Activity

  • Synthesis of bis[[(carbamoyl)oxy]methyl]-substituted heterocycles, including those with a methyl 6-carbamoylpicolinate structure, has shown potential in vivo activity against lymphocytic leukemia (Anderson et al., 1988).

Photophysics and Polymers

  • Research into carbazole-quinoline and phenothiazine-quinoline copolymers, which may include methyl 6-carbamoylpicolinate structures, has revealed insights into their solution and solid-state photophysics. This research is significant for understanding the optical properties of these materials (Jenekhe et al., 2001).

Metal Complexes and Ligands

  • Methyl 6-carbamoylpicolinate has been studied as part of ligands in complex formation processes with metals like rhodium. Such research is crucial in the field of organometallic chemistry and can have implications in catalysis and medicinal chemistry (Dömötör et al., 2017).

Carbazole Alkaloids and Derivatives

  • Studies on carbazole alkaloids and derivatives, including methyl 6-carbamoylpicolinate, have been conducted to isolate new compounds with potential pharmaceutical applications. These alkaloids are often studied for their biological activities (Wen-Shyong et al., 1991).

Acetylcholinesterase Inhibitors

  • Methyl 6-carbamoylpicolinate derivatives have been investigated as potential inhibitors of acetylcholinesterase (AChE). Such studies are significant in the context of developing treatments for conditions like Alzheimer's disease (Decker, 2007).

properties

IUPAC Name

methyl 6-carbamoylpyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c1-13-8(12)6-4-2-3-5(10-6)7(9)11/h2-4H,1H3,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSIMZVAOBIGDIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=N1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00676769
Record name Methyl 6-carbamoylpyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-carbamoylpicolinate

CAS RN

108129-47-1
Record name Methyl 6-carbamoylpyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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